molecular formula C17H15N3O6 B3701076 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3701076
M. Wt: 357.32 g/mol
InChI Key: ZGPZSXGIYMYNBB-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c1-23-13-8-11(9-14(24-2)15(13)25-3)17-18-16(19-26-17)10-4-6-12(7-5-10)20(21)22/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPZSXGIYMYNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Reduction: 3-(4-aminophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. The presence of the nitro group and the oxadiazole ring contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the trimethoxy groups, resulting in different electronic properties.

    3-(4-aminophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: The amino group provides different reactivity and biological activity.

    3-(4-nitrophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: The absence of one methoxy group alters its chemical and physical properties.

Uniqueness

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both the nitro group and the trimethoxyphenyl group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
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3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

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